Deacetyl asperulosidic acid methyl ester Deacetyl asperulosidic acid methyl ester Deacetyl asperulosidic acid methyl ester is a natural product found in Oldenlandia herbacea var. herbacea, Gardenia jasminoides, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3964672
InChI: InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
SMILES: COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C17H24O11
Molecular Weight: 404.4 g/mol

Deacetyl asperulosidic acid methyl ester

CAS No.:

Cat. No.: VC3964672

Molecular Formula: C17H24O11

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Deacetyl asperulosidic acid methyl ester -

Specification

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
IUPAC Name methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Standard InChI InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
Standard InChI Key WSGPLSDARZNMCW-FCVLBCLDSA-N
Isomeric SMILES COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

DAAME belongs to the iridoid glycoside class, featuring a methyl ester group at the C-4 carboxyl position and a β-D-glucopyranosyl unit at C-1 (Figure 1). The IUPAC name is methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate . Key physicochemical properties include:

PropertyValue
Boiling Point696.3 ± 55.0 °C (Predicted)
Density1.61 ± 0.1 g/cm³ (Predicted)
Solubility in DMSO250 mg/mL (618.25 mM)
pKa12.80 ± 0.70 (Predicted)
Storage Temperature-20°C

Table 1: Physicochemical properties of DAAME .

The compound’s stability in aqueous solutions is pH-dependent, with degradation observed under alkaline conditions. X-ray crystallography confirms the cis orientation of the C-5 hydroxyl and C-7 hydroxymethyl groups, which influences its biological interactions .

Pharmacokinetic Profile

A validated UHPLC-MS/MS method quantified DAAME in rat plasma, revealing nonlinear pharmacokinetics:

ParameterValue (Mean ± SD)
CmaxC_{\text{max}}4,047.49 ± 1,203.21 ng/mL
TmaxT_{\text{max}}2.0 ± 0.5 h
t1/2t_{1/2}5.6 ± 1.2 h
AUC0_{0-∞} 18,743.2 ± 4,521.3 ng·h/mL
Bioavailability3.74%

Table 2: Pharmacokinetic parameters after oral administration of 50 mg/kg DAAME in rats .

The low bioavailability suggests extensive first-pass metabolism or poor gastrointestinal absorption. In vitro studies using Caco-2 cell monolayers demonstrated moderate permeability (Papp=8.7×106P_{\text{app}} = 8.7 \times 10^{-6} cm/s), indicating partial transcellular transport.

Analgesic Mechanisms and Efficacy

DAAME (40–80 mg/kg, intraperitoneal) demonstrated dose-dependent analgesia across multiple murine models:

  • Acetic Acid Writhing Test: 52% reduction in writhes at 80 mg/kg (p<0.01p < 0.01) .

  • Formalin Test: Phase II pain response inhibited by 48% (p<0.05p < 0.05) .

  • Hot Plate Test: Latency increased from 6.2 ± 0.8 s to 12.4 ± 1.1 s (p<0.01p < 0.01) .

Mechanistic studies implicate ATP-sensitive K+^+ (KATP_{\text{ATP}}) channels, as pretreatment with glibenclamide (a KATP_{\text{ATP}} blocker) abolished DAAME’s effects in the capsaicin and hot plate tests . Molecular docking simulations suggest DAAME binds to SUR1 subunits of KATP_{\text{ATP}} channels with a binding energy of -9.2 kcal/mol.

Enzyme Inhibitory Activity

DAAME derivatives exhibit inhibitory effects on carbohydrate-metabolizing enzymes:

EnzymeIC50_{50} (μM)Mechanism
α-Glucosidase28.4 ± 2.1Competitive inhibition
α-Amylase132.7 ± 9.8Mixed-type inhibition

Table 3: Enzyme inhibition by 10-O-p-hydroxybenzoyl-DAAME .

The p-hydroxybenzoyl moiety at C-10 enhances enzyme binding via hydrophobic interactions with Tyr72 and Asp214 residues in α-glucosidase .

Synthetic and Extraction Methodologies

Industrial Synthesis :

  • Extraction: Arcytophyllum spp. biomass extracted with 70% ethanol (3 × 24 h).

  • Purification: Silica gel chromatography (CH2_2Cl2_2:MeOH 10:1 → 5:1) followed by Sephadex LH-20.

  • Crystallization: Recrystallization from MeOH/H2_2O yields 98% pure DAAME.

Semisynthetic Route:

  • Hydrolysis: Asperulosidic acid methyl ester treated with 0.1 M NaOH (4 h, 25°C).

  • Deacetylation: Acetic anhydride removal via lipase-catalyzed reaction (yield: 76%).

Comparative Analysis with Related Iridoids

CompoundMolecular WeightAnalgesic ED50_{50}Bioavailability
DAAME404.3758 mg/kg3.74%
Asperuloside388.3682 mg/kg1.92%
Geniposide388.37105 mg/kg5.12%

Table 4: Comparative pharmacokinetic and pharmacodynamic profiles.

DAAME’s methyl ester group enhances membrane permeability compared to carboxylated analogs, explaining its superior analgesic potency.

Future Research Directions

  • Bioavailability Enhancement: Nanoemulsion formulations to bypass first-pass metabolism.

  • Structural Optimization: Synthesis of C-10 acyl derivatives to improve α-glucosidase inhibition .

  • Clinical Translation: Phase I trials to establish human pharmacokinetics and safety.

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